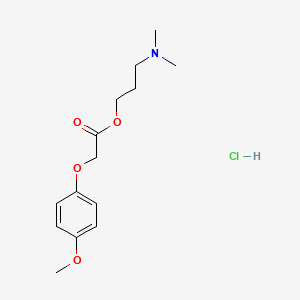![molecular formula C19H19NO3 B4020868 3-benzyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4020868.png)
3-benzyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione
Overview
Description
3-benzyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione is an organic compound belonging to the class of alpha amino acids and derivatives. This compound is characterized by its pyrrolidine-2,5-dione core structure, which is substituted with a benzyl group and a 4-methoxyphenylmethyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-benzyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with benzylsuccinic anhydride under appropriate reaction conditions. The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the pyrrolidine-2,5-dione ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-benzyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxyphenylmethyl groups can be replaced with other substituents under suitable conditions.
Hydrolysis: The pyrrolidine-2,5-dione ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
3-benzyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-benzyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-benzyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: This compound shares a similar pyrrolidine-2,5-dione core structure but has different substituents, leading to distinct chemical and biological properties.
Pyrrolidine derivatives: Various pyrrolidine derivatives with different substituents can exhibit a range of biological activities and chemical reactivities, highlighting the versatility of the pyrrolidine scaffold.
Properties
IUPAC Name |
3-benzyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-23-17-9-7-15(8-10-17)13-20-18(21)12-16(19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJNFMKJQPCVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4020794.png)
![methyl [(5E)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4020797.png)

![3,4-dimethoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4020811.png)

![N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4020820.png)

![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3-fluorophenyl)acetamide](/img/structure/B4020837.png)

![1-(azocan-1-yl)-3-[2-methoxy-5-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B4020855.png)

![4-[(2-phenylacetyl)amino]-N-pyridin-2-ylbenzamide](/img/structure/B4020876.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B4020883.png)
